molecular formula C5H3ClN2O2 B11919525 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

Cat. No.: B11919525
M. Wt: 158.54 g/mol
InChI Key: MGGKMMSGRBFGKF-UHFFFAOYSA-N
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Description

4-Chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a chloro group at position 4, an oxo group at position 6, and a carbaldehyde moiety at position 5 on the heterocyclic ring. Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets.

Properties

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

IUPAC Name

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H,7,8,10)

InChI Key

MGGKMMSGRBFGKF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chlorination of 6-oxo-1H-pyrimidine-5-carbaldehyde using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-methanol.

    Oxidation: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
4-Chloro-6-oxo-1H-pyrimidine-5-carbaldehyde and its derivatives are being researched for their therapeutic potential against a range of diseases, including cancer and neurological disorders. The compound has shown promising activity as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This modulation can influence neurological functions, making it a candidate for treating conditions such as depression and anxiety disorders.

Antimicrobial and Anticancer Activities
Research indicates that derivatives of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde exhibit antimicrobial and anticancer properties. Studies have demonstrated the compound's ability to inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms and cancer cells, positioning it as a potential lead compound in the development of new antibiotics and anticancer agents.

Synthetic Chemistry

Synthesis Routes
Several synthetic approaches have been developed to produce 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde efficiently. These methods often involve formylation reactions using reagents such as the Vilsmeier reagent, which allows for high yields and purity of the final product. The ability to modify the structure through various synthetic routes enhances its utility in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde derivatives. Comparative analysis with structurally similar compounds reveals that modifications can significantly impact binding affinity and biological efficacy. For instance, substituting different functional groups can enhance or diminish the compound's interaction with biological targets, providing insights for further drug development .

Compound Name Structure Features Unique Characteristics
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehydeAmino group substitutionEnhanced binding affinity due to piperidine ring
4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehydeMorpholine ring substitutionPotentially different biological activity profile
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAdditional chloro substituentIncreased reactivity due to multiple halogens

Case Studies

Case Study: Anticancer Activity
In a study examining the anticancer properties of various pyrimidine derivatives, 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde was found to exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to its ability to inhibit key enzymes involved in cell proliferation, demonstrating its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound revealed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of bacteria. This positions 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde as a promising candidate for further development into novel antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Activities References
4-Chloro-6-oxo-1H-pyrimidine-5-carbaldehyde Cl (C4), O (C6), CHO (C5) Not specified Reactive aldehyde for synthesis; potential intermediate
6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Aryl (C6), O (C4), CN (C5) Not specified Antibacterial activity (vs. S. aureus, E. coli)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Cl (C5), ester (C5), methyl (C6) Not specified Anti-tuberculosis, antihypertensive applications
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid Cl (C5), O (C6), COOH (C4) Not specified Enhanced solubility via carboxylic acid group
4-Chloro-5-fluoropyrimidin-2-amine Cl (C4), F (C5), NH₂ (C2) Not specified Hydrogen bonding potential (amine group)

Key Differences and Implications

  • Reactivity : The carbaldehyde group in the target compound contrasts with carbonitrile (CN) or carboxylate (COOEt) groups in analogs. Aldehydes are more electrophilic, enabling condensation reactions (e.g., with amines to form imines) .
  • Biological Activity : 6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives exhibit antibacterial properties, whereas ester-containing analogs (e.g., in ) show anti-tuberculosis activity. The aldehyde group’s role in bioactivity remains underexplored but may enhance interactions with nucleophilic residues in enzymes .
  • Solubility : Carboxylic acid derivatives (e.g., 5-chloro-4-pyrimidinecarboxylic acid) likely have higher aqueous solubility compared to the aldehyde, which is more lipophilic .

Structural Analog with Sulfanyl Linkage

The compound 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-6-chloropyrimidine-5-carbaldehyde () introduces a sulfanyl (-S-) bridge between two pyrimidine rings.

Biological Activity

4-Chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring with significant biological activity. Its structure includes a chloro substituent at the 4-position, a keto group at the 6-position, and an aldehyde group at the 5-position, which contribute to its reactivity and potential therapeutic applications. This article presents a detailed overview of its biological activity, including interactions with enzymes, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The molecular formula of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is C6H4ClN3OC_6H_4ClN_3O. The compound's unique structural features allow it to interact with various biological targets, enhancing its pharmacological potential.

Property Value
Molecular FormulaC6H4ClN3OC_6H_4ClN_3O
Molecular Weight173.56 g/mol
IUPAC Name4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

The biological activity of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmitter synthesis. This inhibition can influence neurological functions and has implications for treating various neurological disorders. Additionally, derivatives of this compound have shown promising results in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In comparative studies, derivatives of this compound have shown higher antibacterial activity than standard antibiotics such as ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms linked to folate receptor-mediated uptake .

Case Study: In Vivo Efficacy

In animal models, particularly SCID mice bearing KB tumors, 4-chloro-6-oxo-1H-pyrimidine derivatives demonstrated substantial antitumor activity. The compound was effective in both early and advanced stages of tumor development, achieving significant log kills and complete remissions in treated groups .

Structure–Activity Relationship (SAR)

The biological efficacy of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde can be enhanced by modifying its structure. The following table summarizes some related compounds and their unique characteristics:

Compound Name Structure Features Unique Characteristics
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidineAmino group substitutionEnhanced binding affinity due to piperidine ring
4-Chloro-6-(morpholin-4-yl)pyrimidineMorpholine ring substitutionPotentially different biological activity profile
2-Amino-4,6-dichloropyrimidineAdditional chloro substituentIncreased reactivity due to multiple halogens

These modifications can lead to improved interactions with biological targets and enhanced therapeutic profiles.

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